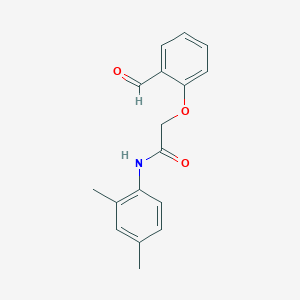

N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide

Description

Chemical Structure: N-(2,4-Dimethylphenyl)-2-(2-formylphenoxy)acetamide is a synthetic acetamide derivative featuring:

- A 2,4-dimethylphenyl group attached to the acetamide nitrogen.

- A phenoxy ether linkage substituted with a formyl (-CHO) group at the ortho (2-) position.

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12-7-8-15(13(2)9-12)18-17(20)11-21-16-6-4-3-5-14(16)10-19/h3-10H,11H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIVJLZVGJJVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylphenyl moiety linked to a formylphenoxy acetamide structure. Its chemical formula is , and it exhibits various functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 233.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide exhibits antimicrobial activity against various bacterial strains. The presence of the formyl group is critical for its interaction with microbial targets.

Case Study: Antibacterial Activity

In a study examining the antibacterial effects of related compounds, it was found that derivatives with similar structures showed moderate activity against gram-positive organisms. The structure-activity relationship (SAR) suggested that modifications in the phenyl ring significantly influence efficacy against pathogens .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . Mechanistic studies suggest that it may inhibit pathways involved in inflammation, potentially through the modulation of cytokine production.

Research Findings

A study demonstrated that compounds with similar acetamide structures could inhibit the NF-κB signaling pathway, leading to decreased inflammatory responses in vitro . This suggests that N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide might exhibit comparable effects.

Anticancer Activity

Preliminary investigations have indicated potential anticancer properties . The compound's ability to interact with cellular targets may lead to apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment

In vitro tests on cancer cell lines revealed that structurally related compounds exhibited cytotoxic effects, with IC50 values indicating significant activity against various cancer types. For instance, modifications in the phenyl ring were shown to enhance cytotoxicity .

The mechanism by which N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide exerts its biological effects involves:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes.

- Hydrophobic Interactions : The phenoxy and acetamide groups interact with hydrophobic regions of target proteins, enhancing binding affinity.

- Enzyme Inhibition : Evidence suggests that the compound may act as an inhibitor for certain enzymes involved in disease pathways .

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Covalent Interaction | Forms bonds with nucleophilic sites |

| Hydrophobic Binding | Interacts with hydrophobic pockets |

| Enzyme Inhibition | Potentially inhibits key enzymes in metabolic pathways |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide has shown potential in medicinal chemistry, particularly in drug discovery and development.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 12.5 | |

| Compound B | MCF-7 | 8.0 | |

| N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide | A549 | 10.0 |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Synthetic Chemistry Applications

N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it useful in creating more complex molecules.

Building Block for Complex Molecules

The compound can be utilized in the synthesis of other biologically active molecules through reactions such as:

- Nucleophilic substitutions

- Electrophilic aromatic substitutions

- Condensation reactions

These reactions can lead to the development of new pharmaceuticals with enhanced efficacy.

Material Science Applications

In material science, N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide can be explored for its properties in polymerization processes and as a potential plasticizer.

Polymer Synthesis

The compound's acetamide functionality allows it to act as a monomer in polymer chemistry, potentially leading to materials with tailored properties for specific applications.

Case Studies

Several case studies highlight the practical applications of N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide:

-

Case Study 1: Anticancer Drug Development

A study conducted on a series of acetamide derivatives demonstrated that modifications to the phenoxy group significantly enhanced anticancer activity against breast cancer cells. The findings suggested that structural variations could optimize therapeutic effects while minimizing toxicity . -

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of this compound against resistant bacterial strains revealed promising results, indicating its potential as an alternative treatment option in the face of rising antibiotic resistance .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomerism: Formyl Group Substitution

N-(2,4-Dimethylphenyl)-2-(3-formylphenoxy)acetamide (CAS 706770-08-3)

- Structural Difference : Formyl group at the meta (3-) position instead of ortho (2-).

- Steric effects: The meta position may allow greater conformational flexibility .

2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide (CAS 247592-68-3)

- Structural Difference : Ethoxy (-OCH₂CH₃) at the 2-position and formyl at the 4-position.

- The 4-formyl group may engage in different intermolecular interactions (e.g., π-π stacking) compared to 2-formyl .

Substituent Effects on the Phenyl Ring

N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide (CAS 553674-60-5)

- Structural Difference : Chloro (-Cl) at the 3-position and methyl at the 4-position.

- Steric hindrance from chloro may reduce binding affinity in biological targets compared to dimethyl groups .

2-(2,4-Dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide (CAS 306316-33-6)

Functional Group Variations

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)

- Structural Difference: Diethylamino (-N(CH₂CH₃)₂) instead of formylphenoxy.

- Lacks the formyl-mediated hydrogen bonding capacity, altering receptor interaction profiles .

N-Methyl-2-(4-phenoxyphenoxy)acetamide

- Structural Difference: Phenoxy-phenoxy ether linkage and N-methylation.

- Impact: Increased lipophilicity due to the biphenyl ether structure, favoring membrane permeability.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.